Defluoro Flumazenil Isothiocyanate
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Overview
Description
Defluoro Flumazenil Isothiocyanate is a chemical compound with the molecular formula C16H14N4O3S and a molecular weight of 342.4 . Its chemical name is Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate .
Synthesis Analysis
The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . A more sustainable method of isothiocyanate synthesis has been developed that uses isocyanides, elemental sulfur, and amines .
Molecular Structure Analysis
The molecular structure of this compound consists of an isothiocyanate group attached to a benzodiazepine ring . The benzodiazepine ring is a seven-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
Isothiocyanates, including this compound, can be synthesized from amines and phenyl chlorothionoformate . A more sustainable method involves the use of isocyanides, elemental sulfur, and amines .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 342.4 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Scientific Research Applications
Defluoridation Techniques
Research into defluoridation techniques is significant due to the widespread issue of fluoride contamination in groundwater, affecting over 200 million people globally. Adsorption is the most common defluoridation technique, but it faces challenges such as efficiency, sorbate disposal, and the continuous supply of efficient sorbates. Membrane processes, while efficient, are not economical for developing communities, highlighting the need for further research into cost-effective defluoridation methods (Vithanage & Bhattacharya, 2015).
Isothiocyanate in Bioconjugation
Isothiocyanate, especially fluorescein isothiocyanate (FITC), is widely used for labeling biomolecules due to its reaction with lysine residues of proteins to provide a chemically stable thiourea linkage. However, the diversification of isothiocyanate-based reagents is limited by the lack of mild conditions for isothiocyanate generation and their poor stability. Inspired by plant biological processes, a safe and biocompatible method was reported for the in situ formation of isothiocyanate conjugates from a glucosinolate precursor, which could have implications for fluorescence labeling in scientific research (Fredy et al., 2019).
Flumazenil and Its Derivatives
Flumazenil is known for its application in reversing benzodiazepine overdose, but its clinical advantage has been questioned due to associated serious adverse events (SAEs). The risk of SAEs with flumazenil use highlights the importance of careful consideration in its application, which could be relevant when considering derivatives like defluoro flumazenil for research purposes (Penninga et al., 2016).
Mechanism of Action
While the specific mechanism of action for Defluoro Flumazenil Isothiocyanate is not mentioned in the search results, Flumazenil, a related compound, is known to act as a benzodiazepine receptor antagonist. It competitively inhibits the benzodiazepine binding site on the GABA/benzodiazepine receptor complex .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, a group of compounds to which Defluoro Flumazenil Isothiocyanate belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the highly reactive electrophilic −N=C=S functional group present in isothiocyanates .
Cellular Effects
Isothiocyanates are known to have indirect antioxidant and antitumor properties, regulating transcription factors, signaling pathways, cell cycle, and apoptosis . They also have chemoprotective effects against cancer in various animal models .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Flumazenil, a compound structurally related to this compound, has been shown to be safe in benzodiazepine-poisoned patients with appropriate indications .
Dosage Effects in Animal Models
Flumazenil has been shown to significantly decrease the need for intubation and subsequent ICU admission in benzodiazepine-poisoned patients .
Metabolic Pathways
Isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Transport and Distribution
Isothiocyanates are known to be stored in plants as precursor molecules, glucosinolates, which are processed by the tyrosinase enzyme upon plant tissue damage to release isothiocyanates .
Subcellular Localization
Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .
Properties
IUPAC Name |
ethyl 8-isothiocyanato-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-3-23-16(22)14-13-7-19(2)15(21)11-6-10(18-9-24)4-5-12(11)20(13)8-17-14/h4-6,8H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQZCUNPKHMCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)N=C=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659485 |
Source
|
Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954107-48-3 |
Source
|
Record name | Ethyl 8-isothiocyanato-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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